6-Bromo-8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine
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Overview
Description
6-Bromo-8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
The synthesis of 6-Bromo-8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine typically involves multistep reactions starting from readily available precursors. Common synthetic routes include:
Condensation Reactions: The condensation of 2-aminopyridine with various carbonyl compounds or alkenes is a widely used method.
Radical Reactions: Direct functionalization through radical reactions, often involving transition metal catalysis, metal-free oxidation, or photocatalysis.
Industrial Production: Industrial methods may involve optimized versions of these synthetic routes to ensure high yield and purity, often using continuous flow reactors and automated systems.
Chemical Reactions Analysis
6-Bromo-8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles, leading to the formation of substituted derivatives.
Oxidation and Reduction: These reactions are typically carried out using oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products: The major products formed depend on the specific reagents and conditions used, often resulting in functionalized imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
6-Bromo-8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromo-8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
6-Bromo-8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives:
Properties
IUPAC Name |
6-bromo-8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFN2O/c1-14-5-7-4-13-3-6(10)2-8(11)9(13)12-7/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMHXCRVTMVPQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN2C=C(C=C(C2=N1)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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